molecular formula C7H6FNO3 B14028396 6-Fluoro-3-methoxypicolinic acid

6-Fluoro-3-methoxypicolinic acid

Cat. No.: B14028396
M. Wt: 171.13 g/mol
InChI Key: HEMWFVGRCZMMQT-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxypicolinic acid is a fluorinated derivative of picolinic acid It is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxypicolinic acid typically involves the fluorination of 3-methoxypicolinic acid. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of 6-fluoro-3-methoxypyridine-2-carboxylic acid.

    Reduction: Formation of 3-methoxypicolinic acid.

    Substitution: Formation of 6-amino-3-methoxypicolinic acid or 6-thio-3-methoxypicolinic acid.

Scientific Research Applications

6-Fluoro-3-methoxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic the hydrogen bond acceptor properties of other functional groups.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects. The methoxy group also contributes to the compound’s overall lipophilicity, affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

    6-Methoxypicolinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluoropicolinic acid: Lacks the methoxy group, affecting its lipophilicity and reactivity.

    3-Fluoropicolinic acid: Fluorine atom at a different position, leading to variations in reactivity and biological activity.

Uniqueness: 6-Fluoro-3-methoxypicolinic acid is unique due to the combined presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

6-fluoro-3-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

HEMWFVGRCZMMQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)F)C(=O)O

Origin of Product

United States

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